

# An In-depth Technical Guide to the Synthesis of IR-797 Chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **IR-797 chloride**, a near-infrared (NIR) heptamethine cyanine dye with significant applications in biomedical research, particularly in fluorescent imaging and photodynamic therapy. This document details the necessary precursors, reaction schemes, and experimental protocols, and presents key quantitative data for the synthesized compounds.

### Overview of IR-797 Chloride Synthesis

**IR-797 chloride**, with the chemical name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a symmetric cyanine dye.[1][2] Its synthesis is a multi-step process that involves the preparation of two key intermediates followed by a final condensation reaction. The core structure is assembled from an indolenine derivative and a cyclopentene-based polymethine bridge.

General Properties of IR-797 Chloride:



Property	Value	Reference(s)
Chemical Formula	C31H34Cl2N2	[1][2]
Molecular Weight	505.52 g/mol	[1][3]
CAS Number	110992-55-7	[2][3]
Appearance	Solid	[3]
Melting Point	116.7 - 128.0 °C	[1][3]
UV-Vis λmax (in Methanol)	797 nm	[3]

## **Synthesis of Precursors**

The synthesis of **IR-797 chloride** necessitates the preparation of two primary precursors: a quaternized indolenine derivative and a chlorinated cyclopentene dialdehyde.

# Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

1,3,3-Trimethyl-2-methyleneindoline, commonly known as Fischer's base, is the heterocyclic component of the dye. Its synthesis typically involves a two-step process starting from phenylhydrazine.

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone, under acidic conditions.

 Reaction: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst, such as acetic acid or zinc chloride, to yield 2,3,3-trimethylindolenine.

Step 2: Quaternization of 2,3,3-Trimethylindolenine

The nitrogen atom of the indolenine ring is then quaternized, typically through methylation, to increase its reactivity for the subsequent condensation reaction.



Reaction: 2,3,3-Trimethylindolenine is treated with a methylating agent, such as dimethyl
sulfate or methyl p-toluenesulfonate, to yield the corresponding quaternary ammonium salt.
Subsequent treatment with a base, like sodium hydroxide, yields 1,3,3-trimethyl-2methyleneindoline.

# Synthesis of 2-Chloro-3-(hydroxymethylene)-1-formyl-cyclopent-1-ene

This intermediate provides the polymethine bridge of the **IR-797 chloride** molecule. It is synthesized from cyclopentanone via the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces two formyl groups and a chlorine atom onto the cyclopentanone ring.[7][8]

Experimental Protocol: Vilsmeier-Haack Reaction of Cyclopentanone (Adapted from Cyclohexanone Protocol)

A detailed protocol for the Vilsmeier-Haack reaction on cyclopentanone is not readily available in the searched literature. However, the following is an adapted protocol based on the well-documented reaction with cyclohexanone, which is expected to yield the desired cyclopentene derivative.[9][10]

- Reagent Preparation: In a flask equipped with a dropping funnel and a condenser, cool a solution of dimethylformamide (DMF) in a suitable solvent like dichloromethane (DCM) to 0-5
   °C in an ice bath.
- Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 25 °C. Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.
- Reaction with Cyclopentanone: Add cyclopentanone to the reaction mixture.
- Reaction Execution: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water to quench the reaction. The product is expected to precipitate out of the solution.



 Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent.

#### Final Condensation to Yield IR-797 Chloride

The final step in the synthesis of **IR-797 chloride** is the condensation of two equivalents of the quaternized indolenine derivative (Fischer's base) with one equivalent of the chlorinated cyclopentene dialdehyde.

Experimental Protocol (General Procedure)

While a specific detailed protocol for **IR-797 chloride** is not available in the provided search results, a general procedure for the synthesis of similar heptamethine cyanine dyes can be outlined:

- Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-3-(hydroxymethylene)-1formyl-cyclopent-1-ene intermediate in a suitable solvent such as acetic anhydride or a mixture of acetic acid and acetic anhydride.
- Addition of Fischer's Base: Add two molar equivalents of 1,3,3-trimethyl-2-methyleneindoline to the solution.
- Catalyst Addition: Add a catalyst, typically a weak base like sodium acetate.
- Reaction: Heat the reaction mixture at an elevated temperature (e.g., reflux) for a period of 2-3 hours. The reaction mixture will typically develop a deep color, indicative of the dye formation.
- Isolation and Purification: After cooling, the crude IR-797 chloride can be precipitated by the
  addition of a non-polar solvent like diethyl ether. The solid product is then collected by
  filtration and purified by recrystallization or column chromatography to achieve the desired
  purity.

### **Quantitative Data**

Due to the lack of a specific, published synthesis protocol for **IR-797 chloride** in the searched literature, experimental data such as reaction yields and detailed spectroscopic data are not



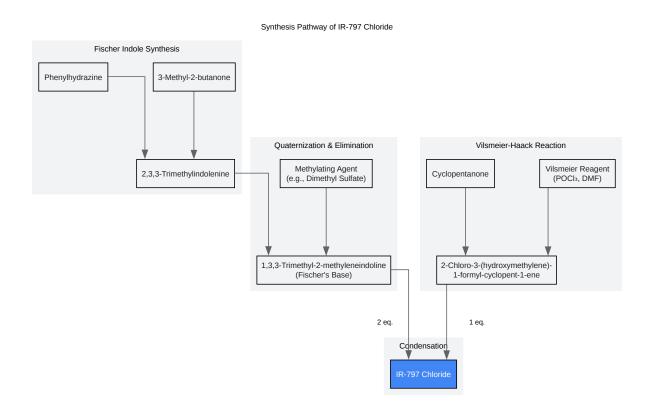
available. However, some key characterization data can be inferred from supplier information and general knowledge of cyanine dyes.

**Expected Spectroscopic Data:** 

Spectroscopic Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the aromatic protons of the indole rings, the protons of the polymethine chain, and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing and donating groups in the molecule.[11][12][13][14]
UV-Vis Spectroscopy	A strong absorption peak in the near-infrared region, with a maximum absorption (λmax) around 797 nm in methanol, which is characteristic of heptamethine cyanine dyes.[3] [15][16][17][18][19]

# Mandatory Visualizations Synthesis Pathway of IR-797 Chloride



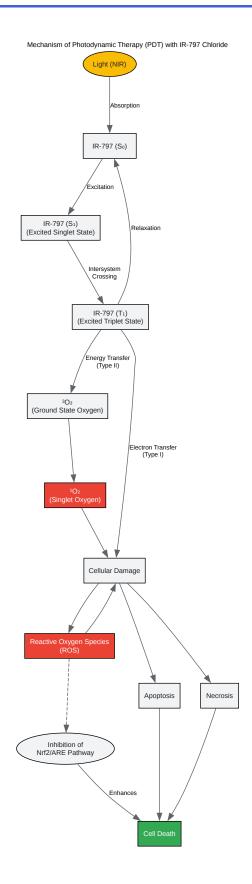


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Caption: Overall synthesis scheme for IR-797 chloride.

## Signaling Pathway of Photodynamic Therapy (PDT) with IR-797 Chloride





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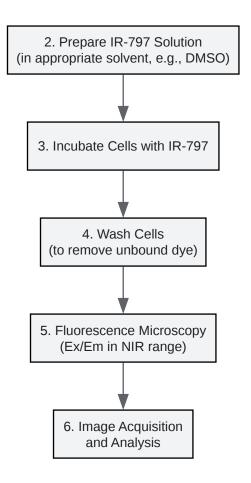
Caption: Simplified signaling pathway of PDT using IR-797 chloride.[20][21][22][23]



## Experimental Workflow for In Vitro Cellular Imaging with IR-797 Chloride

Workflow for In Vitro Cellular Imaging with IR-797 Chloride

1. Cell Culture (e.g., in a 96-well plate)



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Caption: A typical workflow for cellular imaging using **IR-797 chloride**.

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